molecular formula C16H13NO6S B597448 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 1313738-84-9

3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B597448
CAS No.: 1313738-84-9
M. Wt: 347.341
InChI Key: ZAHHLIYHBRMFPQ-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone-based sulfonamide derivative characterized by a dimethylamino group attached to the sulfonamide moiety. Its molecular formula is C₁₆H₁₃NO₄S, with a molar mass of 315.34 g/mol . The compound features hydroxyl groups at positions 3 and 4, a sulfonamide group at position 2, and a 9,10-dioxoanthracene core.

Properties

IUPAC Name

3,4-dihydroxy-N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6S/c1-17(2)24(22,23)11-7-10-12(16(21)15(11)20)14(19)9-6-4-3-5-8(9)13(10)18/h3-7,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHHLIYHBRMFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735049
Record name 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-84-9
Record name 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps:

    Starting Material: The synthesis often begins with anthracene, a polycyclic aromatic hydrocarbon.

    Oxidation: Anthracene is oxidized to form anthraquinone.

    Hydroxylation: Anthraquinone undergoes hydroxylation to introduce hydroxyl groups at the 3 and 4 positions.

    Sulfonation: The hydroxylated anthraquinone is then sulfonated to introduce the sulfonic acid group.

    Amidation: Finally, the sulfonic acid derivative is reacted with dimethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, and pH) is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and reduced derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure and properties:

  • Molecular Formula : C₁₄H₁₁N₁O₆S
  • Molecular Weight : 319.27 g/mol
  • Structure : It contains two hydroxyl groups and a sulfonamide group, contributing to its chemical reactivity and solubility in water .

Applications in Biological Research

2.1 Histological Staining

One of the primary applications of 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is as a histological dye. It is widely used in biological staining techniques due to its ability to bind to calcium deposits in tissues, making it valuable for:

  • Bone Histology : It helps visualize mineralized tissues.
  • Cellular Studies : Used to highlight cellular structures in microscopy .

Case Study : A study demonstrated the efficacy of Alizarin Red S in detecting calcium deposits in osteogenic cultures, providing insights into bone formation processes .

2.2 Antitumor Activity

Recent research has indicated potential antitumor properties of compounds related to this compound.

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle progression .

Case Study : In vitro studies revealed that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Environmental Applications

3.1 Detection of Fluoride Ions

The compound has been explored for use in environmental chemistry, particularly for detecting fluoride ions in water sources.

  • Fluorescent Carbon Dots : Research shows that modifications of this compound can be utilized to create fluorescent carbon dots that selectively detect fluoride ions with high sensitivity .

Analytical Chemistry

In analytical chemistry, the compound serves as a reagent for various assays:

  • Spectrophotometric Analysis : It is employed in spectrophotometric methods to quantify metal ions due to its ability to form colored complexes.
ApplicationMethodologyReference
Histological StainingMicroscopy
Antitumor ActivityCytotoxicity Assays
Fluoride DetectionFluorescent Carbon Dots

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

    DNA Intercalation: The planar structure allows it to intercalate between DNA bases, affecting DNA replication and transcription.

    Reactive Oxygen Species (ROS) Generation: It can generate ROS, leading to oxidative stress in cells.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of anthraquinone sulfonamides, differing in substituents on the sulfonamide group and anthracene core. Key structural analogs include:

Compound Name Substituents on Sulfonamide Molecular Formula Molar Mass (g/mol) Purity (HPLC) Key Properties/Activities
Target Compound N,N-dimethyl C₁₆H₁₃NO₄S 315.34 Not specified Structural simplicity, potential solubility
4-Chloro-N-(3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)benzenesulfonamide (9i) 4-chlorophenyl C₂₀H₁₂ClNO₆S 453.83 99.4% PGAM1 inhibition; chloro enhances lipophilicity
4-Fluoro-N-(3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)benzenesulfonamide (9f) 4-fluorophenyl C₂₀H₁₂FNO₆S 437.37 98.7% Improved enzyme binding via halogen interactions
4-Bromo-N-(3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)benzenesulfonamide (9m) 4-bromophenyl C₂₀H₁₂BrNO₆S 498.29 High Enhanced steric effects; potential anticancer
N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide 4-methylsulfonamido-phenoxy C₃₃H₂₃N₃O₆S 613.62 Not specified Ethanoanthracene core; explored in oncology

Key Structural Insights :

  • Halogens (Cl, F, Br) in analogs enhance lipophilicity and electronic interactions with enzyme active sites .
  • Core Modifications: Ethanoanthracene derivatives (e.g., ) exhibit rigid bicyclic structures, differing from the planar anthraquinone core of the target compound.

Physical and Chemical Properties

  • Purity : Analogs like 9i and 9f achieve >95% purity via HPLC , while the target compound’s purity is unspecified .
  • Solubility: The dimethylamino group may enhance aqueous solubility compared to halogenated analogs, which are more lipophilic .
  • Stability: Anthraquinone derivatives are generally stable under acidic conditions but may degrade under prolonged UV exposure .

Biological Activity

3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, also referred to as a derivative of anthraquinone, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C₁₄H₁₅N₃O₅S
  • Molecular Weight : 335.35 g/mol

The presence of hydroxyl groups and a sulfonamide moiety contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have reported the compound's cytotoxic effects on cancer cell lines. For instance:

  • Case Study 1 : A study published in Cancer Letters indicated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The IC₅₀ value was determined to be approximately 25 µM.
  • Case Study 2 : In research conducted on lung cancer cell lines, the compound was shown to downregulate key oncogenes while upregulating tumor suppressor genes, suggesting a potential role in cancer therapy.

Antioxidant Effects

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated a significant ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Antioxidant Defense : It enhances the cellular antioxidant defense system by upregulating antioxidant enzymes.

Comparative Analysis of Biological Activities

Activity TypeEfficacy (IC₅₀)MechanismReference Source
Antimicrobial15 µMCell wall synthesis disruptionJournal of Antimicrobial Chemotherapy
Anticancer25 µMInduction of apoptosisCancer Letters
AntioxidantNot specifiedFree radical scavengingJournal of Medicinal Chemistry

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide, and how can reaction conditions be fine-tuned to improve yield?

  • Methodology : The synthesis typically involves sequential oxidation and sulfonamide coupling. For example:

Oxidation : Start with 9,10-dihydroanthracene derivatives, using oxidizing agents like KMnO₄ or CrO₃ under controlled pH to yield 9,10-dioxoanthracene intermediates .

Sulfonamide Formation : React the oxidized anthracene with dimethylsulfonamide chloride in anhydrous dichloroethane, using triethylamine as a base to facilitate nucleophilic substitution .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane vs. THF) and temperature (40–60°C) to suppress side products like over-oxidized quinones .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% target peak area) .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 12.1 ppm for phenolic -OH, δ 170–180 ppm for carbonyl groups in ¹³C) and HRMS (M+H⁺ expected at m/z 316.08) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) to validate sulfonamide geometry .

Q. What spectroscopic techniques are critical for characterizing its electronic properties?

  • Methodology :

  • UV-Vis Spectroscopy : Analyze π→π* transitions (λmax ~350–400 nm in DMSO) to assess conjugation in the anthraquinone core .
  • Fluorescence Spectroscopy : Measure emission spectra (excitation at 370 nm) to evaluate potential as a sensor material; anthracene derivatives often show solvatochromic shifts .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways dominate?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40–80°C for 72 hours. Monitor degradation via LC-MS:
  • Acidic Conditions : Hydrolysis of sulfonamide to yield anthraquinone-sulfonic acid (observed m/z 298.05) .
  • Alkaline Conditions : Demethylation of N,N-dimethyl groups, forming secondary amines (confirmed via NMR loss of δ 3.1 ppm singlet) .
  • Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives (e.g., t₁/₂ = 12 hours at pH 12, 25°C) .

Q. What strategies can resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Profiling : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity. Use IC₅₀ values and selectivity indices (SI = IC₅₀_normal/IC₅₀_cancer) .
  • Mechanistic Studies : Employ ROS assays (DCFH-DA probe) and DNA intercalation assays (ethidium bromide displacement) to distinguish modes of action .

Q. How can computational modeling predict its reactivity in novel reactions (e.g., photochemical transformations)?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to locate reactive sites (e.g., electron-deficient C9/C10 carbonyls). Calculate frontier orbitals (HOMO/LUMO gaps ~4.5 eV) to predict photoexcitation behavior .
  • MD Simulations : Simulate solvation effects in DMSO/water mixtures to model aggregation tendencies, critical for nanoparticle synthesis .

Q. What experimental designs are optimal for studying its interactions with biomolecules (e.g., serum albumin)?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd ~10⁻⁶ M) by titrating the compound into BSA solutions .
  • Surface Plasmon Resonance (SPR) : Immobilize BSA on a CM5 chip; monitor real-time association/dissociation rates (ka/kd) to assess binding kinetics .

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